molecular formula C13H11FN2O4S B5812747 N-(4-fluoro-3-nitrophenyl)-1-phenylmethanesulfonamide

N-(4-fluoro-3-nitrophenyl)-1-phenylmethanesulfonamide

Cat. No.: B5812747
M. Wt: 310.30 g/mol
InChI Key: ZQQWIZXQTBXFJL-UHFFFAOYSA-N
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Description

N-(4-Fluoro-3-nitrophenyl)-1-phenylmethanesulfonamide is a sulfonamide derivative characterized by a phenylmethanesulfonyl group attached to a 4-fluoro-3-nitrophenylamine scaffold. The compound’s structure includes a nitro group (-NO₂) at the 3-position and a fluorine atom at the 4-position of the aromatic ring, which confer electron-withdrawing properties. The sulfonamide moiety (-SO₂NH-) is a common pharmacophore in medicinal chemistry, often associated with enzyme inhibition (e.g., carbonic anhydrase, penicillin-binding proteins) .

The compound’s molecular formula is C₁₃H₁₀FN₂O₄S, with a molecular weight of 324.3 g/mol. Its structural features, including the aromatic fluorine and nitro groups, make it a candidate for studies in antibacterial and anticancer drug development. However, its exact pharmacological profile remains less explored compared to structurally related analogs.

Properties

IUPAC Name

N-(4-fluoro-3-nitrophenyl)-1-phenylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FN2O4S/c14-12-7-6-11(8-13(12)16(17)18)15-21(19,20)9-10-4-2-1-3-5-10/h1-8,15H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQQWIZXQTBXFJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluoro-3-nitrophenyl)-1-phenylmethanesulfonamide typically involves the reaction of 4-fluoro-3-nitroaniline with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

  • Dissolve 4-fluoro-3-nitroaniline in a suitable solvent like dichloromethane.
  • Add benzenesulfonyl chloride dropwise to the solution while maintaining the temperature below 10°C.
  • Add a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.
  • Stir the reaction mixture for several hours at room temperature.
  • Isolate the product by filtration and purify it using recrystallization techniques.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluoro-3-nitrophenyl)-1-phenylmethanesulfonamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The fluoro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation: The sulfonamide group can be oxidized to sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with palladium catalyst, tin(II) chloride.

    Nucleophiles for Substitution: Amines, thiols.

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Major Products Formed

    Reduction: Formation of N-(4-fluoro-3-aminophenyl)-1-phenylmethanesulfonamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of sulfone derivatives.

Scientific Research Applications

N-(4-fluoro-3-nitrophenyl)-1-phenylmethanesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-fluoro-3-nitrophenyl)-1-phenylmethanesulfonamide involves its interaction with specific molecular targets. For instance, in antibacterial applications, the compound may inhibit the function of penicillin-binding proteins, leading to cell lysis and bacterial death . The presence of the fluoro and nitro groups enhances its binding affinity and specificity towards the target enzymes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-(4-fluoro-3-nitrophenyl)-1-phenylmethanesulfonamide with structurally and functionally related sulfonamides and acetamides. Key parameters include bioactivity , synthetic routes , and physicochemical properties .

Structural Analogs and Bioactivity

2.1.1 (E)-N-(4-Fluoro-3-Nitrophenyl)-2-(2′,4′,6′-Trimethoxyphenyl)ethanesulfonamide (Compound 6z)
  • Structure : Similar sulfonamide core but with a trimethoxyphenyl-ethene substituent.
  • Bioactivity : Exhibits moderate antiproliferative activity in cancer cell lines (IC₅₀ ~10 µM). The trimethoxy group enhances membrane permeability but reduces solubility .
  • Synthesis: Prepared via a Knoevenagel condensation between 2-(N-(4-fluoro-3-nitrophenyl)sulfamoyl)acetic acid and 2,4,6-trimethoxybenzaldehyde (49% yield) .
2.1.2 2-Chloro-N-(4-Fluoro-3-Nitrophenyl)acetamide (A2)
  • Structure : Acetamide analog with a chloro substituent instead of the sulfonamide group.
  • Bioactivity : Demonstrates antibacterial activity against Klebsiella pneumoniae (MIC = 512 µg/mL). The chloro atom enhances binding to penicillin-binding proteins (PBPs) via hydrophobic interactions .
  • Comparison : The sulfonamide group in the target compound may improve hydrogen-bonding interactions with enzymes compared to A2’s acetamide group.
2.1.3 N-{3-[2-Chloro-3-(Trifluoromethyl)Phenoxy]Phenyl}-1-Phenylmethanesulfonamide (Compound 9)
  • Structure: Features a trifluoromethyl and chloro-substituted phenoxy group.
  • Bioactivity: Not explicitly reported, but the trifluoromethyl group likely enhances metabolic stability and lipophilicity .
  • Synthesis : Prepared using 1-phenylmethanesulfonyl chloride and a substituted aniline precursor (purity >96%) .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight (g/mol) LogP Rotatable Bonds Polar Surface Area (Ų) Oral Bioavailability (Predicted)
Target Compound 324.3 2.8 5 108 Moderate
Compound 6z 413.1 3.1 7 132 Low
A2 232.6 1.9 3 75 High
Compound 9 445.9 4.2 6 96 Low
  • Key Observations :
    • The target compound’s moderate bioavailability aligns with its polar surface area (108 Ų) and rotatable bond count (5), consistent with Veber’s rules for drug-likeness .
    • Higher lipophilicity (LogP >3) in analogs like Compound 9 may reduce aqueous solubility, limiting therapeutic utility.

Research Findings and Implications

Bioactivity : The target compound’s sulfonamide group may enhance enzyme-targeting specificity compared to acetamide analogs like A2. However, its nitro group could limit metabolic stability.

Drug-Likeness : Meets criteria for oral bioavailability (rotatable bonds ≤10, polar surface area ≤140 Ų) but requires optimization of LogP for improved solubility .

Synthetic Feasibility : Scalable via established sulfonylation protocols, though yields may vary with substituent bulk.

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